Nornicotine-2-carboxylic Acid

Vue d'ensemble

Description

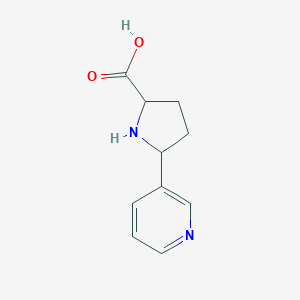

Nornicotine-2-carboxylic acid is a derivative of nicotine, a well-known alkaloid found in tobacco plants This compound is characterized by the presence of a carboxylic acid group attached to the nornicotine structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nornicotine-2-carboxylic acid can be synthesized through several methods. One common approach involves the demethylation of nicotine, which can be achieved using silver oxide as a reagent . Another method involves the partial reduction of 3-myosmine using catalytic hydrogenation with palladium as a catalyst or sodium borohydride . These reactions yield racemic products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and scavengers has been reported to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: Nornicotine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nornicotine oxides, while reduction can produce reduced nornicotine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Research

Nornicotine-2-carboxylic acid has been investigated for its potential therapeutic effects on neurodegenerative diseases. Its interactions with nicotinic acetylcholine receptors (nAChRs) are of particular interest due to the role these receptors play in cognitive function and addiction. Studies have indicated that compounds like NCA can modulate nAChR activity, which may influence physiological responses such as memory and learning.

Case Study: Neuroprotective Effects

Research has demonstrated that NCA exhibits neuroprotective properties in models of neurodegeneration. In vitro studies show that NCA can enhance neuronal survival under oxidative stress conditions, suggesting its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's .

Organic Synthesis

NCA serves as an important intermediate in organic synthesis. Its carboxylic acid group allows for various chemical reactions, including nucleophilic substitutions and coupling reactions. The compound has been utilized in the synthesis of other biologically active molecules, showcasing its versatility in synthetic chemistry.

The compound is also relevant in biorefinery applications where it can be used for the biochemical production of various substances. Its ability to participate in reactions involving nucleophilic substitution makes it suitable for producing valuable chemicals from biomass .

Toxicological Studies

Research on NCA has also explored its toxicological profile. As a derivative of nicotine, it is essential to understand its safety and potential health risks associated with exposure. Studies indicate that while NCA shares some properties with nicotine, its specific effects on human health require further investigation .

Mécanisme D'action

The mechanism of action of nornicotine-2-carboxylic acid involves its interaction with nicotinic acetylcholine receptors. These receptors are ionotropic receptors composed of five subunits. This compound acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine . This interaction is similar to that of nicotine, but the presence of the carboxylic acid group may influence its binding affinity and overall effects.

Comparaison Avec Des Composés Similaires

Nicotine: The parent compound from which nornicotine-2-carboxylic acid is derived.

Nornicotine: A direct precursor to this compound, formed through the demethylation of nicotine.

Epibatidine: Another alkaloid with potent biological activity, structurally similar to nicotine and nornicotine.

Uniqueness: this compound is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and potential applications compared to its parent compounds. This functional group allows for additional chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Activité Biologique

Nornicotine-2-carboxylic acid (NNCA) is a metabolite of nicotine, a compound primarily found in tobacco. This article explores the biological activity of NNCA, focusing on its pharmacological effects, potential therapeutic applications, and toxicological implications.

Overview of this compound

This compound is derived from nornicotine, which itself is a minor metabolite of nicotine. The structure of NNCA includes a carboxylic acid group, which may influence its biological interactions. Understanding the biological activity of NNCA is crucial due to its potential implications in nicotine addiction and related health effects.

Pharmacological Effects

-

Neuropharmacology :

- NNCA has been shown to interact with nicotinic acetylcholine receptors (nAChRs), similar to its parent compound nicotine. Research indicates that NNCA may exhibit both agonistic and antagonistic activities at various nAChR subtypes, influencing neurotransmitter release and neuronal excitability .

- A study on the effects of nornicotine highlighted its role in dopamine release within the striatum, suggesting that NNCA may also contribute to dopaminergic signaling pathways relevant in addiction .

-

Anti-inflammatory Properties :

- Recent studies have indicated that metabolites of nicotine, including NNCA, may possess anti-inflammatory properties. For instance, exposure to nicotine has been associated with modulation of inflammatory responses in monocytes . This suggests that NNCA could potentially mitigate inflammation through similar pathways.

- Antioxidant Activity :

Toxicological Implications

-

Carcinogenic Potential :

- While nicotine and its metabolites are generally considered less carcinogenic than other tobacco components, there is ongoing research into the potential carcinogenic effects of nornicotine and its derivatives. Studies have indicated that exposure to certain nornicotine metabolites could influence cancer-related pathways, although specific data on NNCA remains limited .

- Metabolism and Biotransformation :

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of nornicotine on rodent models, researchers found that administration of nornicotine resulted in increased dopamine levels in the striatum. This effect was attributed to the activation of specific nAChR subtypes, suggesting a potential role for NNCA in modulating dopaminergic activity .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory properties of nicotine metabolites, including NNCA. The results indicated that these compounds could reduce pro-inflammatory cytokine production in human monocytes exposed to inflammatory stimuli, highlighting their potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

5-pyridin-3-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFSAICMYCRAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CN=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70602358 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-11-6 | |

| Record name | 5-Pyridin-3-ylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.